![molecular formula C17H23NO2 B5871000 4-[3-(4-tert-butylphenyl)acryloyl]morpholine](/img/structure/B5871000.png)
4-[3-(4-tert-butylphenyl)acryloyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-tert-butylphenyl)acryloyl]morpholine, also known as TBPAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TBPAM is a morpholine derivative that has been synthesized through a series of reactions involving morpholine, tert-butylphenylacetylene, and acetic anhydride.
作用機序
The mechanism of action of 4-[3-(4-tert-butylphenyl)acryloyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation. 4-[3-(4-tert-butylphenyl)acryloyl]morpholine has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a key role in cell cycle progression. Additionally, 4-[3-(4-tert-butylphenyl)acryloyl]morpholine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-[3-(4-tert-butylphenyl)acryloyl]morpholine has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 4-[3-(4-tert-butylphenyl)acryloyl]morpholine has also been found to have low toxicity in vitro, making it a promising candidate for further study.
実験室実験の利点と制限
One advantage of 4-[3-(4-tert-butylphenyl)acryloyl]morpholine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 4-[3-(4-tert-butylphenyl)acryloyl]morpholine has been found to have low toxicity in vitro, making it a safer alternative to other anti-cancer agents. However, one limitation of 4-[3-(4-tert-butylphenyl)acryloyl]morpholine is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for the study of 4-[3-(4-tert-butylphenyl)acryloyl]morpholine, including the optimization of its synthesis method, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Additionally, further studies are needed to evaluate the safety and efficacy of 4-[3-(4-tert-butylphenyl)acryloyl]morpholine in vivo, as well as its potential for clinical use.
合成法
The synthesis of 4-[3-(4-tert-butylphenyl)acryloyl]morpholine involves the reaction of morpholine with tert-butylphenylacetylene in the presence of a catalyst, followed by the addition of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography. The yield of 4-[3-(4-tert-butylphenyl)acryloyl]morpholine obtained through this method is reported to be around 50%.
科学的研究の応用
4-[3-(4-tert-butylphenyl)acryloyl]morpholine has been found to have potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 4-[3-(4-tert-butylphenyl)acryloyl]morpholine has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In materials science, 4-[3-(4-tert-butylphenyl)acryloyl]morpholine has been used as a building block for the synthesis of functional materials, such as polymers and dendrimers. In nanotechnology, 4-[3-(4-tert-butylphenyl)acryloyl]morpholine has been studied for its potential as a template for the synthesis of nanoparticles.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-17(2,3)15-7-4-14(5-8-15)6-9-16(19)18-10-12-20-13-11-18/h4-9H,10-13H2,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABDOZJHSHZYRJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5870918.png)
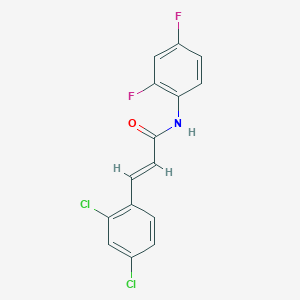
![1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)

![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)
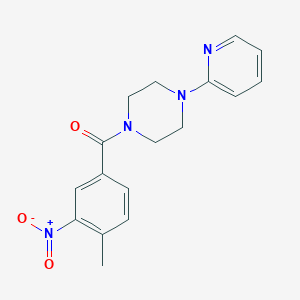
![3-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5870960.png)
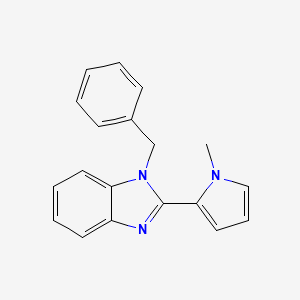
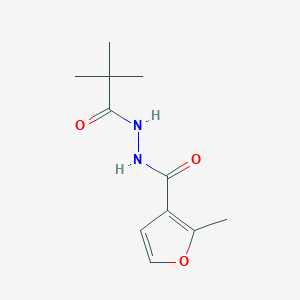
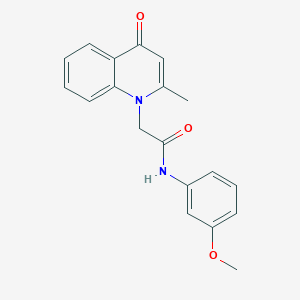
![N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B5870980.png)


![N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5871007.png)